molecular formula C10H10N2O2S B1333890 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid CAS No. 515812-03-0

2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid

Cat. No.: B1333890
CAS No.: 515812-03-0
M. Wt: 222.27 g/mol
InChI Key: DOPGWQIJUMUQGP-UHFFFAOYSA-N
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Description

2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at position 2, a thiophen-2-yl group at position 5, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₁₀N₂O₂S, with a molecular weight of 222.27 g/mol. The thiophene ring introduces sulfur-based aromaticity, distinguishing it from phenyl-substituted analogs.

Properties

IUPAC Name

2-ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-12-8(10(13)14)6-7(11-12)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPGWQIJUMUQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Methods

Method Key Reactants Catalysts/Conditions Yield Range Advantages Limitations
Condensation of ethyl 5-thiophen-2-ylpyrazole with thioglycolic acid Ethyl 5-thiophen-2-ylpyrazole, thioglycolic acid Acid/base catalysis, controlled temperature Moderate to good Direct introduction of carboxylic acid; straightforward Requires careful control of conditions; possible side reactions
Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines 1,3-dicarbonyl thiophene derivatives, hydrazine hydrate Reflux in ethanol or suitable solvent 60–90% High regioselectivity; well-established Multi-step if 1,3-dicarbonyls not commercially available
1,3-Dipolar cycloaddition of diazocarbonyl compounds with alkynes Ethyl α-diazoacetate, thiophene-substituted alkynes Zn(OTf)2 or Cu catalysts, triethylamine, mild conditions Up to 89% High yield; mild conditions; versatile Requires diazo compounds and metal catalysts; safety considerations

Research Findings and Mechanistic Insights

  • The thiophene ring enhances electron density, facilitating nucleophilic attack during condensation and cycloaddition steps, improving reaction rates and selectivity.
  • The carboxylic acid group is typically introduced via ester intermediates (e.g., ethyl esters), which are hydrolyzed under acidic or basic conditions to yield the free acid.
  • Transition metal catalysts such as zinc triflate and copper salts promote 1,3-dipolar cycloadditions by stabilizing reactive intermediates and lowering activation barriers.
  • Regioselectivity in pyrazole formation is influenced by substituent effects and reaction conditions, with hydrazine hydrate often favoring single regioisomers due to hydrogen bonding interactions.

Analytical and Purification Considerations

  • The crude products from these syntheses often require purification by preparative liquid chromatography or recrystallization due to the formation of regioisomeric mixtures or side products.
  • Hydrolysis steps must be carefully controlled to avoid decomposition or solubility issues; the acid form may be difficult to isolate directly from aqueous media, necessitating organic extraction and drying.
  • Thermal analysis (e.g., DSC) and spectroscopic methods (NMR, MS) confirm the structure and purity of the final compound.

Summary Table of Preparation Methods

Step Reaction Type Starting Materials Catalyst/Conditions Product Form Yield (%) Notes
1 Condensation Ethyl 5-thiophen-2-ylpyrazole + thioglycolic acid Acid/base catalysis, heat Ester intermediate Moderate Requires purification
2 Hydrolysis Ester intermediate Acidic or basic aqueous conditions 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid Moderate to good Solubility challenges
3 Cyclocondensation 1,3-dicarbonyl thiophene derivatives + hydrazine hydrate Reflux in ethanol Pyrazole ester or acid 60–90 Regioselective
4 1,3-Dipolar cycloaddition Ethyl α-diazoacetate + thiophene-substituted alkyne Zn(OTf)2 or Cu catalyst, base Pyrazole ester Up to 89 Mild, efficient

Industrial and Practical Considerations

  • Some reported methods use hazardous reagents (e.g., ethyl diazoacetate) and toxic solvents, which complicate scale-up and industrial production.
  • Alternative greener methods focus on minimizing solvent use and avoiding explosive or toxic intermediates.
  • The isolation of the acid form can be challenging due to its solubility profile; optimized extraction and purification protocols are necessary for high purity and yield.

Chemical Reactions Analysis

2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a valuable scaffold in drug discovery. Research indicates that pyrazole derivatives, including 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid, have shown promising results in the following areas:

  • Anti-inflammatory Activity : Several studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds synthesized from pyrazole scaffolds have been tested in carrageenan-induced rat paw edema models, showing significant anti-inflammatory effects comparable to standard drugs like indomethacin and diclofenac sodium .
  • Anticancer Properties : Recent advancements highlight the potential of pyrazole derivatives as anticancer agents. For example, certain synthesized compounds have shown cytotoxic effects against various cancer cell lines, including A549 lung cancer cells. These compounds induce apoptosis and inhibit cell proliferation effectively .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. Some derivatives have demonstrated significant activity against pathogens such as Escherichia coli and Staphylococcus aureus, indicating their potential use in treating infections .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of Pyrazole Ring : The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole ring.
  • Substitution Reactions : Subsequent substitution reactions introduce the ethyl and thiophene groups onto the pyrazole scaffold.
  • Carboxylic Acid Formation : The final step often includes carboxylation processes to yield the carboxylic acid functional group at the 3-position of the pyrazole ring.

These synthetic pathways are crucial for modifying the compound to enhance its biological activity and pharmacokinetic properties.

Case Studies

Several case studies illustrate the successful application of this compound in research:

  • Anti-inflammatory Activity Study : A study conducted by Nagarapu et al. synthesized a series of pyrazole derivatives similar to this compound and tested them for anti-inflammatory activity using an in vivo model. The most potent compounds showed over 75% inhibition of edema compared to control groups .
  • Anticancer Efficacy Assessment : Research by Zheng et al. investigated the effects of pyrazole derivatives on A549 lung cancer cells. The study found that specific modifications to the pyrazole structure significantly enhanced its antiproliferative activity, suggesting that this compound could be optimized for better therapeutic outcomes .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The sulfur atom in the thiophene ring increases molecular weight by ~6 g/mol compared to the phenyl analog.
  • The thiophene’s lower resonance energy (∼29 kcal/mol vs.
2.2 Electronic and Reactivity Differences
  • Electron Effects : Thiophene’s sulfur atom exhibits weaker electron-donating effects compared to phenyl’s conjugated π-system. This may enhance the acidity of the carboxylic acid group in the thiophene derivative due to reduced electron density at the pyrazole ring .
  • Solubility : The sulfur atom could marginally increase polarity, but steric bulk from the thiophene ring might reduce solubility in polar solvents compared to the phenyl analog.
  • Reactivity : Thiophene’s sulfur can participate in electrophilic substitutions (e.g., sulfonation) or coordinate with metal catalysts, offering pathways distinct from phenyl-substituted compounds.

Biological Activity

2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid (CAS No. 515812-03-0) is a pyrazole derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, including inflammatory conditions and cancer. This article synthesizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O2S, with a molecular weight of 222.27 g/mol. The compound features a thiophene ring, which is known to enhance biological activity due to its electron-rich nature, and a pyrazole moiety that is often associated with anti-inflammatory and anticancer properties.

The mechanism of action of this compound involves its interaction with specific molecular targets, likely including enzymes and receptors involved in inflammatory pathways and cell proliferation. The compound may modulate these targets, influencing various biochemical pathways critical for disease progression.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one study reported that derivatives of pyrazole compounds demonstrated up to 93% inhibition of edema in carrageenan-induced models, comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted the efficacy of pyrazole derivatives against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The compound exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 3.79 µM to 42.30 µM , indicating promising cytotoxic effects .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameBiological ActivityGI50/IC50 Values
This compoundAnti-inflammatory, AnticancerGI50: 3.79 - 42.30 µM
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineCytotoxic against Hep-2IC50: 3.25 mg/mL
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole derivativesAntitumor activityIC50: Not specified

This table illustrates that while many pyrazole derivatives share similar activities, the specific structure of this compound may confer unique advantages in terms of potency and selectivity.

Case Studies

Several case studies have explored the biological activities of this compound:

  • In vitro Evaluation : A study conducted on various pyrazole derivatives demonstrated that those containing thiophene rings showed enhanced anti-inflammatory effects compared to their non-thiophene counterparts .
  • Cancer Cell Line Studies : Another investigation assessed the effects on multiple cancer cell lines and found that compounds similar to 2-Ethyl-5-thiophen-2-ylpyrazole exhibited significant cytotoxicity, leading researchers to propose further development for therapeutic applications .

Q & A

Q. What structural modifications enhance metabolic stability while retaining activity?

  • Answer :
  • Bioisosteric replacement : Substitute carboxylic acid with tetrazole (synthesize via [3+2] cycloaddition with NaN₃/NH₄Cl) to reduce glucuronidation .
  • Deuterium incorporation : Replace ethyl group C-H with C-D to slow CYP-mediated oxidation (synthesize using CD₃COCD₃ in alkylation step) .

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